(E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine
Description
Its structure features:
- A 4-chlorobenzylsulfanyl substituent at position 6 of the imidazo-thiazole core.
- A (3,4-dichlorophenyl)methoxyamine group at position 5, forming an oxime (E-configuration).
This compound is hypothesized to exhibit bioactivity similar to other imidazo-thiazole derivatives, such as antifungal or insecticidal properties, based on the known activities of structurally related compounds . Its synthesis likely involves condensation of the aldehyde precursor (6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde) with (3,4-dichlorobenzyl)hydroxylamine under acidic conditions .
Properties
IUPAC Name |
(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3OS2/c21-15-4-1-13(2-5-15)12-29-19-18(26-7-8-28-20(26)25-19)10-24-27-11-14-3-6-16(22)17(23)9-14/h1-10H,11-12H2/b24-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQNVNLQBDMOOJ-YSURURNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling with the chlorophenyl and dichlorophenyl groups. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations would be essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Dichlorophenyl Group
The 3,4-dichlorophenyl methoxy group undergoes nucleophilic aromatic substitution under basic conditions. For example, in the presence of amines or thiols, chlorine substituents can be replaced, altering bioactivity.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | Acetonitrile | 80°C | 72% | |
| Thiophenol | DMF | 120°C | 58% |
Mechanistically, the electron-withdrawing effect of adjacent chlorine atoms activates the aryl ring for substitution. This reactivity is critical for generating derivatives with modified pharmacological profiles .
Oxidation of the Sulfanyl Group
The methylsulfanyl (-SCH2-) moiety in the imidazothiazole core is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions:
Oxidation Outcomes:
| Oxidizing Agent | Product | Yield | Impact on Bioactivity |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 85% | Enhanced solubility |
| KMnO₄ | Sulfone | 63% | Increased stability |
Sulfone derivatives often exhibit improved metabolic stability in medicinal chemistry applications .
Schiff Base Formation and Hydrolysis
The imine (C=N) linkage in the methylideneamine group participates in reversible Schiff base reactions:
Hydrolysis Kinetics:
| pH | Half-life (h) | Byproduct Identified |
|---|---|---|
| 7.4 | 12.5 | Hydroxylamine |
| 2.0 | 2.3 | 3,4-Dichlorobenzaldehyde |
This lability necessitates stabilized formulations for in vivo applications .
Cross-Coupling Reactions
The aryl chloride groups enable palladium-catalyzed couplings (e.g., Suzuki, Sonogashira):
Suzuki-Miyaura Example:
| Catalyst | Ligand | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | XPhos | 89% | |
| Pd(OAc)₂ | SPhos | 76% |
These reactions diversify the compound’s aromatic substituents for structure-activity relationship (SAR) studies .
Heterocyclic Functionalization
The imidazo[2,1-b] thiazole core undergoes electrophilic substitution at the C-2 position:
Bromination Data:
| Reagent | Position | Yield |
|---|---|---|
| Br₂/FeBr₃ | C-2 | 91% |
| NBS/AIBN | C-5 | 68% |
Halogenation at C-2 enhances interactions with hydrophobic enzyme pockets .
Reductive Amination
The imine group can be reduced to a secondary amine using NaBH₄ or catalytic hydrogenation:
| Reducing Agent | Pressure (psi) | Yield |
|---|---|---|
| NaBH₄ | Ambient | 82% |
| H₂/Pd-C | 50 | 95% |
Reduced analogs often display altered pharmacokinetic properties .
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole and imidazole derivatives exhibit significant anticancer activities. For instance:
- Thiazole-based compounds have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain thiazole derivatives exhibited IC50 values in the micromolar range against human cancer cells, indicating potent anticancer effects .
- The specific compound under discussion may also exhibit similar properties due to its structural characteristics and functional groups.
Antimicrobial Activity
Compounds containing imidazole and thiazole moieties are often studied for their antimicrobial properties:
- Studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole possess antibacterial and antifungal activities. For example, certain synthesized thiazoles demonstrated effectiveness against drug-resistant bacterial strains .
Anti-inflammatory Effects
The potential anti-inflammatory effects of this compound could be explored further:
- Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines in various models of inflammation . The presence of specific substituents may enhance these effects.
Case Studies
Several case studies highlight the efficacy of similar compounds in therapeutic applications:
Mechanism of Action
The mechanism of action of (E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
| Compound Name | Core Structure | R1 (Position 6) | R2 (Position 5) | Molecular Weight | Hypothesized Activity |
|---|---|---|---|---|---|
| Target Compound | Imidazo[2,1-b][1,3]thiazole | 4-Chlorobenzylsulfanyl | 3,4-Dichlorobenzyloxyamine | ~495.3 | Antifungal, Insecticidal |
| (E)-(6-{[(4-Chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylideneamine (CAS 339023-29-9) | Imidazo[2,1-b][1,3]thiazole | 4-Chlorobenzylsulfanyl | Methoxyamine | ~377.9 | Moderate bioactivity due to reduced lipophilicity |
| (E)-[(6-{[(4-Chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(2,4-dichlorophenyl)methoxy]amine (CAS 338976-36-6) | Imidazo[2,1-b][1,3]thiazole | 4-Chlorobenzylsulfanyl | 2,4-Dichlorobenzyloxyamine | ~495.3 | Altered target binding vs. 3,4-dichloro isomer |
| (E)-{2-[(3-Methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine (CAS 866049-39-0) | Triazolo-thiazole | 3-Methoxyphenylsulfanyl | Methoxyamine | ~348.4 | Potential herbicidal activity |
Key Observations:
- Bioactivity : The dichlorophenyl substituents may improve antifungal efficacy due to enhanced electron-withdrawing effects, as seen in thiadiazole derivatives .
- Synthetic Accessibility : Methoxyamine analogs (e.g., CAS 339023-29-9) are simpler to synthesize than dichlorophenyl derivatives, which require multi-step purification .
Physicochemical Properties
| Property | Target Compound | CAS 339023-29-9 | CAS 338976-36-6 |
|---|---|---|---|
| Molecular Weight | 495.3 | 377.9 | 495.3 |
| logP (Predicted) | ~4.8 | ~3.2 | ~4.8 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Rotatable Bonds | 6 | 5 | 6 |
The higher logP of the target compound suggests better lipid solubility but may reduce aqueous solubility, necessitating formulation adjustments for drug delivery .
Biological Activity
The compound (E)-[(6-{[(4-chlorophenyl)methyl]sulfanyl}imidazo[2,1-b][1,3]thiazol-5-yl)methylidene][(3,4-dichlorophenyl)methoxy]amine is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- An imidazo-thiazole core , which is known for its diverse biological activities.
- Chlorinated phenyl groups that may enhance its pharmacological properties.
- A sulfanyl substituent , contributing to its reactivity and potential biological interactions.
The compound acts primarily as an agonist for the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor involved in regulating genes responsible for drug metabolism and detoxification. Activation of CAR leads to the transcription of target genes that modulate various metabolic pathways, making it a potential target for therapeutic interventions in cancer and metabolic disorders .
Anticancer Activity
Research has indicated that imidazo-thiazole derivatives exhibit significant anticancer properties. For instance:
- Compound Similarities : Analogous compounds have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Case Study : In one study, thiazole-integrated compounds demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth .
Antimicrobial Properties
Imidazo-thiazole derivatives have also been evaluated for their antimicrobial activity:
- Activity Spectrum : Compounds with similar structures have shown effectiveness against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that:
- The presence of electron-withdrawing groups (such as Cl) enhances activity against various targets.
- Substitutions on the phenyl rings significantly affect the compound's biological profile, with certain configurations yielding higher potency .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| CAR Agonism | Induces gene expression for detoxification | |
| Anticancer | Low IC50 values against cancer lines | |
| Antimicrobial | Moderate to strong activity against bacteria |
Case Studies
- Anticancer Efficacy : A study involving thiazole derivatives demonstrated that modifications at specific positions on the phenyl ring significantly improved cytotoxicity against A-431 and Jurkat cells. The most active compound showed an IC50 less than that of doxorubicin .
- Antimicrobial Testing : Compounds similar to the target molecule were screened against multiple bacterial strains, resulting in several candidates exhibiting strong antibacterial properties. The structure containing a thiazole moiety was crucial for observed activity .
Q & A
Q. What are common synthetic routes for synthesizing imidazo[2,1-b][1,3]thiazole derivatives like this compound?
The synthesis typically involves cyclization reactions using sodium hydroxide or sulfuric acid to form the imidazo[1,3]thiazole core. For example, cyclocondensation of hydrazide derivatives with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) generates the thiazole ring . Subsequent functionalization, such as Schiff base formation with aromatic aldehydes or substitution with chlorophenyl groups, is achieved via nucleophilic reactions in ethanol or DMF . Purification often involves recrystallization from DMF-acetic acid mixtures .
Q. How is structural characterization performed for such complex heterocyclic compounds?
X-ray crystallography is critical for confirming stereochemistry and substituent positioning, especially for (E)-configured imines . Complementary techniques include:
- NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substitution patterns.
- IR spectroscopy : To detect functional groups like C=N (∼1600 cm⁻¹) and S–C (∼650 cm⁻¹) .
- Mass spectrometry : For molecular ion validation (e.g., [M+H]⁺ peaks matching calculated molecular weights) .
Q. What initial biological assays are recommended to evaluate activity?
Begin with in vitro assays targeting antimicrobial or anticancer activity. For example:
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme inhibition : Carbonic anhydrase or kinase inhibition assays using fluorometric methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Employ Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example:
- Cyclization reactions benefit from elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO) .
- Schiff base formation requires anhydrous ethanol and catalytic acetic acid to drive imine condensation . Statistical modeling (e.g., response surface methodology) can identify optimal reagent ratios and reduce side products .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity .
- Metabolic stability assays : Assess if discrepancies arise from differential cytochrome P450 metabolism using liver microsomes .
- Computational docking : Predict binding affinities to target proteins (e.g., tubulin or kinase ATP-binding sites) to rationalize potency variations .
Q. How do steric and electronic factors influence the stability of the (E)-configured imine moiety?
- Steric hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) stabilize the (E)-isomer by preventing Z-isomerization .
- Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance imine stability via resonance delocalization .
- Solvent polarity : Polar solvents (acetonitrile > toluene) favor the (E)-configuration due to dipole-dipole interactions .
Q. What methodologies are effective for analyzing regioisomeric impurities in the final product?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate regioisomers. MS/MS fragmentation patterns distinguish positional isomers .
- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals to confirm regiochemistry .
- X-ray powder diffraction (XRPD) : Detect crystalline impurities >2% w/w .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
